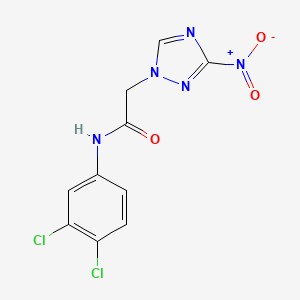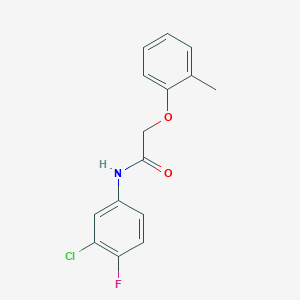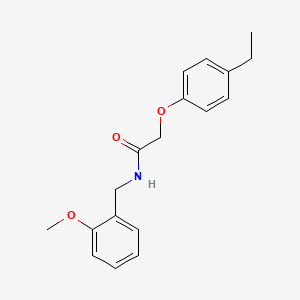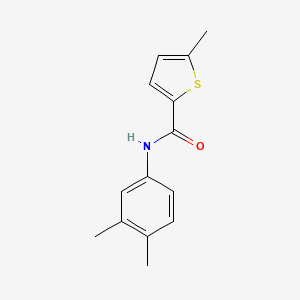
N-(4-chloro-3-nitrophenyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-3-nitrophenyl)-4-methoxybenzenesulfonamide, commonly known as CNPMS, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. CNPMS has a unique chemical structure that makes it a useful tool for studying various biochemical and physiological processes.
科学的研究の応用
CNPMS has been used in various scientific research applications, including enzyme inhibition studies, receptor binding assays, and fluorescence labeling. CNPMS is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating acid-base balance in the body. Inhibition of carbonic anhydrase by CNPMS can be used to study the physiological and biochemical effects of altered acid-base balance.
CNPMS has also been used as a ligand in receptor binding assays to study the binding properties of various receptors. The unique chemical structure of CNPMS allows it to bind specifically to certain receptors, making it a useful tool for studying receptor-ligand interactions.
In addition, CNPMS can be used as a fluorescent probe to label proteins and other biomolecules. The nitro group in CNPMS can be reduced to an amino group, which can then be conjugated to various fluorescent dyes. The resulting fluorescent probe can be used to visualize the localization and movement of biomolecules in cells and tissues.
作用機序
The mechanism of action of CNPMS is based on its ability to bind to specific targets and inhibit their function. In the case of carbonic anhydrase, CNPMS binds to the active site of the enzyme and blocks its catalytic activity. This leads to a decrease in the rate of carbon dioxide hydration and bicarbonate formation, which can have physiological and biochemical effects.
In receptor binding assays, CNPMS binds to specific receptors and modulates their function. This can lead to changes in cellular signaling pathways and downstream effects on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CNPMS depend on the specific target that it binds to and inhibits. Inhibition of carbonic anhydrase can lead to alterations in acid-base balance, which can have effects on various physiological processes such as respiration and renal function.
Inhibition of specific receptors can lead to changes in cellular signaling pathways, which can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
実験室実験の利点と制限
One advantage of using CNPMS in lab experiments is its specificity for certain targets. This allows for precise modulation of specific processes and can lead to more accurate and informative results.
However, one limitation of using CNPMS is that it may have off-target effects on other processes. This can lead to unintended consequences and may complicate the interpretation of results.
将来の方向性
There are several future directions for research on CNPMS. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase. This could lead to the development of new therapeutics for diseases such as glaucoma and epilepsy.
Another area of interest is the use of CNPMS as a fluorescent probe for imaging biomolecules in living cells and tissues. This could lead to new insights into the localization and movement of biomolecules and their role in cellular processes.
Overall, CNPMS is a versatile tool for studying various biochemical and physiological processes. Its unique chemical structure and specificity for certain targets make it a valuable asset in scientific research.
合成法
The synthesis of CNPMS involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-chloro-3-nitroaniline in the presence of a base such as triethylamine. The reaction yields CNPMS as a yellow crystalline solid with a melting point of 220-222°C. The purity of the synthesized CNPMS can be confirmed using analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
特性
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S/c1-21-10-3-5-11(6-4-10)22(19,20)15-9-2-7-12(14)13(8-9)16(17)18/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGKUIGBELYRAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5771852.png)



![2-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]-4(6H)-thione](/img/structure/B5771906.png)
![N-(2,6-dimethylphenyl)-N'-{imino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5771936.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5771950.png)

![1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane](/img/structure/B5771961.png)

![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5771972.png)
